Uranium trifluoride
Description
Structure
2D Structure
Properties
CAS No. |
13775-06-9 |
|---|---|
Molecular Formula |
F3U |
Molecular Weight |
295.0241 g/mol |
IUPAC Name |
uranium(3+);trifluoride |
InChI |
InChI=1S/3FH.U/h3*1H;/q;;;+3/p-3 |
InChI Key |
QKQVZMHSFHTREC-UHFFFAOYSA-K |
SMILES |
F[U](F)F |
Canonical SMILES |
[F-].[F-].[F-].[U+3] |
Other CAS No. |
13775-06-9 |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Uranium Trifluoride
Conventional Synthesis Routes
Conventional methods for synthesizing uranium trifluoride predominantly involve the reduction of uranium tetrafluoride (UF₄) using either hydrogen gas or elemental metals. These routes are well-established and have been scaled for various production needs.
Reduction of Uranium Tetrafluoride with Hydrogen Gas
A common method for preparing this compound is the reduction of uranium tetrafluoride (UF₄) with hydrogen gas (H₂) at elevated temperatures. cdnsciencepub.com The reaction proceeds according to the following equation:
2UF₄ + H₂ ⇌ 2UF₃ + 2HF cdnsciencepub.com
This reaction is typically carried out at temperatures around 1000°C. cdnsciencepub.com A critical requirement for this process is the rigorous purification of the hydrogen gas and the thorough degassing of the apparatus to eliminate any traces of moisture and oxygen. cdnsciencepub.com The presence of these impurities can lead to the formation of uranium dioxide (UO₂), contaminating the final product. cdnsciencepub.com
Reduction of Uranium Tetrafluoride with Elemental Metals (e.g., Aluminum, Uranium)
Another established conventional route involves the reduction of uranium tetrafluoride with elemental metals, such as aluminum (Al) or uranium (U) itself. cdnsciencepub.comwikipedia.org
The reduction with uranium metal is performed at approximately 1050°C in an argon atmosphere, and the reaction is typically complete within two hours. cdnsciencepub.com The uranium metal used is often in a finely-divided form, prepared from the decomposition of uranium hydride. cdnsciencepub.com The reaction is as follows:
3UF₄ + U → 4UF₃ cdnsciencepub.comwikipedia.org
Alternatively, aluminum can be used as the reducing agent. This reaction is also conducted at high temperatures, around 900°C. wikipedia.org One proposed reaction mechanism at high temperatures is:
3UF₄ + Al → 3UF₃ + AlF₃ cdnsciencepub.com
A key advantage of using aluminum is the potential to remove the aluminum trifluoride (AlF₃) byproduct through sublimation in a vacuum, yielding a product free of aluminum contamination. cdnsciencepub.com However, a challenge arises from the disproportionation of this compound at temperatures exceeding 1000°C, which can contaminate the product with uranium metal and uranium tetrafluoride. cdnsciencepub.com An alternative reaction pathway involves the formation of volatile aluminum monofluoride (AlF), which is stable only in the gaseous phase, allowing for the synthesis of UF₃ at temperatures where it is more stable and UF₄ is less volatile. cdnsciencepub.com
UF₄ + Al → UF₃ + AlF wikipedia.org
Advanced Synthesis Techniques
Recent advancements have focused on developing more refined methods for synthesizing this compound, particularly for producing high-purity single crystals and for safer, more convenient lab-scale preparations.
Gas-Phase Crystallization for Single Crystal Growth of this compound
The growth of single crystals of this compound has been successfully achieved through gas-phase crystallization. nih.govnih.govacs.org This technique has been instrumental in overcoming the limitations of conventional methods, which typically yield only microcrystalline powders. nih.gov The ability to produce single crystals has allowed for definitive structural analysis using single-crystal X-ray diffraction (SCXRD), resolving long-standing ambiguities about its crystal structure. nih.govnih.govacs.orgresearchgate.net These studies have confirmed that UF₃ crystallizes in the trigonal space group P-3c1. nih.govnih.gov
Lab-Scale Synthesis of Pure Uranium(III) Halides
A convenient laboratory-scale synthesis for pure, solvent-free uranium(III) halides, including UF₃, has been developed. lookchem.comepa.gov This method involves the reduction of uranium(IV) halides with elemental silicon in sealed ampoules at moderate temperatures. lookchem.comepa.gov For the synthesis of UF₃, higher temperatures are required, necessitating the use of steel ampoules. epa.govresearchgate.net While this method successfully produces microcrystalline UF₃, it is noted that a beneficial transport reaction, which aids in purification for other uranium halides, does not occur for the fluoride (B91410). epa.govresearchgate.net This approach advantageously avoids the need for pure metallic uranium, instead utilizing uranium(IV) halides synthesized from uranium dioxide (UO₂) and aluminum halides. lookchem.comepa.gov The purity of the resulting UF₃ is confirmed by powder X-ray diffraction and IR spectroscopy. epa.govresearchgate.net
Challenges in this compound Synthesis and Purity
Despite the various synthesis methods available, obtaining high-purity this compound remains a challenge. A primary issue is the susceptibility of UF₃ to oxidation, which can lead to the formation of impurities like uranium tetrafluoride (UF₄) or uranium oxyfluoride (UO₂F₂).
Another significant challenge is the disproportionation of UF₃ at high temperatures (above 1000°C), which breaks it down into UF₄ and uranium metal. cdnsciencepub.com This reaction is accelerated by the sublimation of the more volatile UF₄, making it difficult to maintain the purity of the UF₃ product, especially in vacuum systems at high temperatures. cdnsciencepub.com The presence of finely-divided uranium metal as a contaminant is particularly problematic as it can ignite upon exposure to air, forming uranium dioxide. cdnsciencepub.com
Furthermore, the synthesis process itself can introduce contaminants. For instance, in the reduction of UF₄ with hydrogen, any residual moisture or oxygen can lead to the formation of uranium dioxide. cdnsciencepub.com In lab-scale syntheses, even when starting with pure reagents, the final product's purity must be carefully verified, often revealing purity levels around 90-91%. cdnsciencepub.com
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Route | Reducing Agent | Typical Temperature | Key Features & Challenges |
|---|---|---|---|
| Conventional | |||
| Reduction of UF₄ | Hydrogen Gas (H₂) | ~1000°C cdnsciencepub.com | Requires highly pure H₂; risk of UO₂ contamination from moisture/oxygen. cdnsciencepub.com |
| Reduction of UF₄ | Uranium (U) | ~1050°C cdnsciencepub.com | Reaction is completed in an argon atmosphere. cdnsciencepub.com |
| Reduction of UF₄ | Aluminum (Al) | ~900°C wikipedia.org | AlF₃ byproduct can be sublimed; risk of UF₃ disproportionation at higher temperatures. cdnsciencepub.com |
| Advanced | |||
| Gas-Phase Crystallization | Not specified | Not specified | Enables growth of single crystals for detailed structural analysis. nih.govnih.govacs.org |
| Lab-Scale Synthesis | Silicon (Si) | Moderate to High | Avoids use of metallic uranium; no beneficial transport reaction for UF₃. lookchem.comepa.govresearchgate.net |
Achieving Single Crystalline Form for Structural Analysis
The definitive determination of the crystal structure of this compound was historically hindered by the lack of single crystals suitable for X-ray diffraction. Early structural studies relied on powder diffraction data, which led to ambiguities regarding the correct space group.
Recent advancements have enabled the growth of UF₃ single crystals for the first time through a method of gas-phase crystallization . nih.govacs.orguvigo.galresearchgate.net This technique has been pivotal in resolving long-standing uncertainties about its structure. Using single-crystal X-ray diffraction (SCXRD), researchers have unequivocally determined that UF₃ crystallizes in the trigonal space group P3c1. nih.govuvigo.gal This finding corrected previous assumptions and clarified that UF₃ is isotypic to the tysonite structure type. nih.govresearchgate.net
The analysis of these single crystals revealed that all investigated samples were affected by merohedral twinning, a phenomenon that complicates diffraction data by mimicking a higher Laue symmetry of 6/mmm. nih.govuvigo.gal The successful synthesis of single crystals was crucial in overcoming this challenge and accurately solving the structure. nih.gov The crystallographic data determined from single-crystal analysis at 100 K are summarized in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | P3c1 (No. 165) |
| Lattice Parameter (a) | 7.1510(2) Å |
| Lattice Parameter (c) | 7.3230(4) Å |
| Cell Volume (V) | 324.30(3) ų |
| Formula Units (Z) | 6 |
Contamination Control during Synthesis (e.g., Oxygen, Moisture)
The synthesis of pure this compound is highly sensitive to the presence of contaminants, particularly oxygen and moisture. cdnsciencepub.commdpi.com The presence of even trace amounts of these impurities can lead to the formation of highly stable uranium dioxide (UO₂), contaminating the final product. cdnsciencepub.commdpi.com
To mitigate this, several stringent precautions are necessary during the synthesis process:
Apparatus Degassing: All reaction vessels and equipment must be thoroughly degassed under vacuum at high temperatures before use. cdnsciencepub.com This procedure removes adsorbed water and atmospheric gases from the surfaces of the apparatus.
Inert Atmosphere: Reactions are typically carried out under a protective atmosphere of purified inert gas, such as argon, or in a vacuum. cdnsciencepub.comiaea.org This prevents the introduction of atmospheric oxygen and moisture.
Purified Reagents: The gases used in the synthesis, such as hydrogen for the reduction of uranium tetrafluoride (UF₄), must be rigorously purified to remove any oxygen or water vapor. cdnsciencepub.commdpi.com
One common synthesis route involves the reduction of UF₄ with hydrogen gas at high temperatures (around 1000°C). cdnsciencepub.com In this process, failure to exclude moisture and oxygen results in the contamination of the UF₃ with UO₂. cdnsciencepub.com Similarly, when UF₃ is prepared via the reduction of UF₄ with finely divided uranium metal, the reaction is conducted in an argon atmosphere to prevent oxidation. cdnsciencepub.com The high susceptibility of uranium fluorides to hydrolysis means that they must be handled in leak-tight containers and controlled environments. nipne.ro
Disproportionation Phenomena and its Suppression
A significant challenge in the synthesis and handling of this compound is its tendency to undergo disproportionation at high temperatures. This reaction involves the conversion of UF₃ into uranium tetrafluoride (UF₄) and uranium metal (U), as shown in the following equation:
4UF₃(s) → 3UF₄(g) + U(s) cdnsciencepub.com
This disproportionation begins at approximately 1000°C. cdnsciencepub.com The reaction is accelerated by the continuous removal of the more volatile UF₄ from the system via sublimation, which shifts the equilibrium to favor the products. cdnsciencepub.com The resulting uranium metal is often finely divided and pyrophoric, igniting to form uranium dioxide upon exposure to air, which introduces further contamination. cdnsciencepub.com
Suppressing this disproportionation is critical for obtaining pure UF₃. Key strategies include:
Temperature Control: Synthesis methods are designed to proceed at temperatures where UF₃ is stable and disproportionation is kinetically unfavorable. For example, a method involving the reduction of UF₄ with aluminum is designed to occur at a temperature where UF₃ is stable and UF₄ is relatively nonvolatile. cdnsciencepub.com
Reaction Stoichiometry: Careful control of the amounts of reactants can help drive the desired reaction to completion without requiring excessively high temperatures that would favor disproportionation.
Rapid Quenching: After synthesis at high temperature, rapidly cooling the product can help "freeze" the desired UF₃ phase and prevent its decomposition during the cooling process.
The risk of disproportionation also affects characterization techniques. For instance, during Differential Scanning Calorimetry (DSC) analysis, UF₃ has been observed to disproportionate before reaching its melting point, making the determination of its melting temperature by this method impossible. mdpi.com
Crystallographic Analysis and Structural Elucidation of Uranium Trifluoride
Crystal Structure Determination Methodologies
The elucidation of the atomic arrangement within uranium trifluoride has relied on several key crystallographic techniques. These methods, primarily involving the diffraction of X-rays and neutrons, have been instrumental in mapping the electron density and nuclear positions within the crystal lattice, ultimately revealing its detailed three-dimensional structure.
The most definitive understanding of the this compound structure has been achieved through single-crystal X-ray diffraction (SCXRD). nih.gov The recent successful synthesis of single crystals of UF₃, accomplished through a gas-phase crystallization method, was a critical breakthrough. nih.gov This achievement permitted, for the first time, a detailed structural analysis using SCXRD, which had not been possible with the previously available microcrystalline powder samples. nih.govresearchgate.net
The SCXRD data provided a clear and unambiguous resolution of the crystal structure, overcoming the limitations that had led to conflicting models in earlier studies based on powder diffraction. nih.gov A notable challenge encountered during the SCXRD analysis was the presence of merohedral twinning in the crystals, which mimicked a higher Laue symmetry of 6/mmm and complicated the initial structure solution. nih.govresearchgate.netnih.govacs.org Nevertheless, careful analysis of the diffraction data allowed for the correct identification of the true space group and the precise determination of atomic positions. nih.gov
Prior to the successful application of SCXRD, powder X-ray diffraction (PXRD) and powder neutron diffraction were the primary methods used to study the structure of this compound. nih.gov While these techniques confirmed the identity and purity of UF₃ samples and were crucial in early investigations, they presented inherent limitations that led to long-standing ambiguities regarding the correct space group. nih.govresearchgate.net
Powder diffraction patterns are essentially a one-dimensional representation of a three-dimensional crystal structure, which can lead to overlapping reflections and make it difficult to distinguish between similar crystallographic models. mpg.de In the case of UF₃, the uncertainties in the powder diffraction data, both X-ray and neutron, were significant enough that an unambiguous space group assignment could not be made. nih.gov Neutron diffraction, which is particularly sensitive to the positions of lighter elements like fluorine, was employed to gain further insight. osti.govosti.gov However, even these studies did not definitively resolve the structural questions, highlighting the necessity of single-crystal data for an unequivocal determination. nih.gov
Single-Crystal X-ray Diffraction (SCXRD) Studies
Space Group and Lattice Parameters
The space group and lattice parameters are fundamental descriptors of a crystal's symmetry and the dimensions of its unit cell. For this compound, these parameters have been the subject of historical debate, now resolved by modern analytical techniques.
The definitive single-crystal X-ray diffraction analysis has established that this compound crystallizes in the centrosymmetric trigonal space group P3̅c1, which is designated as space group number 165. nih.govresearchgate.netnih.govacs.org This space group is characterized by a three-fold rotational axis and a center of inversion. ucl.ac.uk The determination of this specific space group was crucial as it definitively ruled out the possibility of ferroelectricity in UF₃, a property that had been previously predicted based on less certain structural models. nih.gov
The lattice parameters for UF₃, as determined at a temperature of 100 K, are:
a = 7.1510(2) Å
c = 7.3230(4) Å
Volume (V) = 324.30(3) ų
The unit cell contains six formula units (Z = 6) of UF₃. nih.govresearchgate.netnih.govacs.org
Table 1: Crystallographic Data for this compound at 100 K
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P3̅c1 (No. 165) |
| a (Å) | 7.1510(2) |
| c (Å) | 7.3230(4) |
| Volume (ų) | 324.30(3) |
| Z | 6 |
| Pearson Symbol | hP24 |
Data sourced from single-crystal X-ray diffraction studies. nih.govresearchgate.net
The history of UF₃'s structural analysis is marked by several proposed models, largely stemming from the challenges of interpreting powder diffraction data. nih.gov In 1949, Zachariasen first reported that UF₃ was isotypic with tysonite (LaF₃) and possessed a hexagonal lattice. nih.gov Building on this, a structural model was proposed in 1953 in the space group P6₃/mmc. nih.gov This and other subsequent models, including P6₃/mcm, were considered plausible based on the available powder X-ray and neutron diffraction data. nih.gov The similarities in the diffraction patterns produced by these different space groups made it difficult to distinguish the correct one. The possibility of other symmetries, such as the orthorhombic Cmc2₁ or tetragonal I4/mmm, while less prominently discussed for UF₃ itself, represent the types of ambiguities that can arise in complex structures until single-crystal data becomes available. The definitive SCXRD study ultimately resolved these long-standing uncertainties, correcting the space group to P3̅c1. nih.gov
Centrosymmetric Trigonal Space Group P3̅c1 (No. 165)
Structural Isotypism and Analogues
This compound is isotypic with the tysonite (LaF₃) structure type. nih.gov This means it shares the same crystal structure as lanthanum fluoride (B91410) and a number of other rare-earth trifluorides (REF₃). nih.gov This structural relationship was one of the earliest observations made in the study of UF₃'s crystallography. nih.gov The tysonite structure is a common arrangement for trifluorides of the lanthanide series elements. Other compounds that adopt a trigonal P3̅c1 space group, and can be considered structural analogues, include copper phosphide (B1233454) (Cu₃P). materialsproject.org
Isotypism with the Tysonite Structure Type (e.g., LaF₃, Rare Earth Trifluorides)
This compound is isotypic to the tysonite structure, a structural prototype adopted by lanthanum trifluoride (LaF₃) and other rare earth trifluorides. nih.govwikipedia.org This was first established by Zachariasen in 1949. nih.gov The crystal structure belongs to the trigonal space group P3c1 (No. 165). nih.govacs.orgresearchgate.net This structure is characterized by a hexagonal lattice. nih.gov The larger rare earth elements and some actinides also form trifluorides with this same LaF₃ structure. wikipedia.org
At a temperature of 100 K, the lattice parameters for UF₃ have been determined to be a = 7.1510(2) Å and c = 7.3230(4) Å, with a unit cell volume of V = 324.30(3) ų. researchgate.netnih.govnih.gov The unit cell contains six formula units (Z = 6). researchgate.netnih.gov
Table 1: Crystallographic Data for this compound (UF₃) at 100 K
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | nih.gov |
| Space Group | P3c1 (No. 165) | nih.govacs.orgresearchgate.net |
| Lattice Parameter a | 7.1510(2) Å | researchgate.netnih.govnih.gov |
| Lattice Parameter c | 7.3230(4) Å | researchgate.netnih.govnih.gov |
| Unit Cell Volume (V) | 324.30(3) ų | researchgate.netnih.govnih.gov |
| Formula Units per Cell (Z) | 6 | researchgate.netnih.gov |
Atomic Coordination Environments and Bond Distances
The tysonite structure of UF₃ features complex coordination environments for both the uranium and fluorine atoms. researchgate.netnih.gov
Initial structural models based on the tysonite structure proposed an 11-fold coordination for the uranium atoms, described as a fully capped trigonal prism. nih.gov However, more recent and precise single-crystal studies have revealed a more nuanced coordination environment. The structure contains two symmetrically independent uranium atoms. researchgate.net One uranium site is coordinated to nine fluorine atoms in a tricapped trigonal prismatic geometry. webelements.com Other descriptions of the coordination in related tysonite structures mention the possibility of considering it as 9-coordinate or 11-coordinate, where the cation is at the center of a trigonal prism with nine close fluorine atoms and two more at a greater distance. wikipedia.org In uranium tetrafluoride (UF₄), by contrast, the uranium centers are eight-coordinate, adopting a square antiprismatic geometry. wikipedia.org
The fluorine atoms in the UF₃ structure also exhibit distinct coordination environments, bridging the uranium centers to form a three-dimensional framework. The specifics of these environments are determined by their positions within the lattice, connecting the uranium polyhedra.
Table 2: Uranium Coordination in UF₃
| Uranium Site | Coordination Number | Coordination Geometry | Reference |
|---|---|---|---|
| Uranium (general) | 9 | Tricapped trigonal prismatic | webelements.com |
| Uranium (early models) | 11 | Fully capped trigonal prism | nih.gov |
Uranium-Fluorine Coordination Polyhedra (e.g., 11-fold Capped Trigonal Prism, 8-coordinate, 10-coordinate)
Crystallographic Complexities and Their Resolution
The accurate determination of the UF₃ crystal structure has been hindered by several crystallographic challenges, primarily related to twinning.
Single crystals of UF₃ are commonly affected by merohedral twinning. researchgate.netnih.govacs.org This phenomenon occurs when the twin domains are related by a symmetry operation that is part of the crystal's lattice symmetry but not its point group symmetry. In the case of UF₃, this twinning simulates a higher Laue class of 6/mmm in the diffraction data, which is incorrect and suggests a hexagonal space group like P6₃/mmc or the polar space group P6₃cm. nih.gov This complication was a significant source of the long-standing ambiguities in the structural model. nih.govacs.orgresearchgate.net The resolution of this issue required careful analysis of single-crystal diffraction data, which allowed for the identification of the true trigonal space group, P3c1. nih.govresearchgate.net The correct identification of the centrosymmetric space group P3c1 was crucial as it ruled out previously predicted ferroelectric properties for UF₃, which would have required a polar space group. nih.gov
Electronic Structure and Theoretical Investigations of Uranium Trifluoride
Quantum Chemical Calculation Methodologies for Uranium Trifluoride
A variety of computational methods have been utilized to probe the electronic and structural properties of UF₃. These approaches differ in their treatment of electron exchange and correlation, as well as the representation of the electronic wavefunctions and core electrons.
Density Functional Theory (DFT) Approaches (e.g., PBE0/GTO, GGA+U/PP–PW)
Density Functional Theory (DFT) is a widely used method for electronic structure calculations of actinide compounds like UF₃. mdpi.com To complement experimental findings, DFT has been used for structure optimizations, investigation of dynamical stability, and calculation of the electronic structure. nih.gov
One approach involves the use of hybrid functionals, such as PBE0, combined with atom-centered Gaussian-type orbital (GTO) basis sets of triple-ζ-valence + polarization (TZVP) quality. nih.govresearchgate.net This PBE0/GTO methodology has been applied using software like Crystal23. nih.gov For reciprocal space integration, a Monkhorst-Pack-type k-points grid is often employed. nih.gov
Another significant DFT approach is the GGA+U method, which combines the Generalized Gradient Approximation (GGA) with a Hubbard-U term to better account for the strong on-site Coulomb interactions of the U 5f electrons. nih.govacs.orgresearchgate.net This method is often used with a pseudopotential/plane-wave (PP-PW) basis. acs.org The Hubbard-U parameter can be determined from linear response theory. acs.org In these calculations, projector augmented wave (PAW) pseudopotentials or ultrasoft pseudopotentials are used for the uranium and fluorine atoms, respectively. nih.govresearchgate.net Scalar-relativistic effects are typically incorporated into the effective core potentials. acs.org The GGA+U approach has been shown to predict a band gap for UF₃ that is closer to experimental spectroscopic results compared to the PBE0 functional. acs.org
Table 1: Comparison of DFT Methodologies for this compound
| Methodology | Functional | Basis Set | Key Features | Software Example |
| PBE0/GTO | PBE0 (Hybrid) | Gaussian-Type Orbitals (GTO), e.g., TZVP | Incorporates a portion of exact exchange from Hartree-Fock theory. nih.gov | Crystal23 nih.gov |
| GGA+U/PP-PW | GGA with Hubbard-U (e.g., PBE+U) | Plane-Waves with Pseudopotentials (PP-PW) | Adds a Hubbard-U term to improve the description of localized and strongly correlated U 5f electrons. nih.govacs.org | Quantum Espresso nih.govacs.org |
Molecular Perturbative Approaches (e.g., MP2)
Second-order Møller-Plesset perturbation theory (MP2) is another quantum chemical method that has been applied to study this compound. scispace.comcore.ac.uk MP2 is a post-Hartree-Fock method that includes electron correlation effects by treating them as a perturbation to the Hartree-Fock solution. The structural and vibrational frequencies of the UF₃ molecule have been studied in detail using the MP2 perturbative approach. scispace.com This method provides an alternative to DFT for capturing electron correlation, which is crucial for accurately describing the properties of actinide compounds. scispace.comnih.gov
Hartree-Fock-Slater Calculations with Relativistic Pseudopotentials
The electronic structure of uranium fluorides, including UF₃, has been investigated using Hartree-Fock-Slater type calculations. scispace.com These calculations often incorporate relativistic pseudopotentials to account for the significant relativistic effects in heavy elements like uranium. scispace.comuni-koeln.de The pseudopotential approach simplifies the calculation by replacing the chemically inert core electrons with an effective potential, thereby reducing the computational cost while retaining accuracy for the valence electron system. uni-koeln.dequantum-espresso.org Relativistic effects, which are substantial for uranium, are implicitly included in the parameterization of these pseudopotentials. uni-koeln.de
Electronic Structure Characterization
The electronic structure of UF₃ is characterized by the interplay of uranium's 5f and 6d orbitals with the p orbitals of the fluorine atoms. nih.gov Understanding this structure is key to explaining its physical and chemical properties.
Electronic Density of States (DOS) Analysis
The electronic density of states (DOS) provides insight into the distribution of electronic states at different energy levels. For UF₃, spin-polarized DFT calculations have been used to determine the total and partial DOS. nih.gov
The analysis reveals several key features:
An energetically low-lying band with a dispersion of about 3.5 eV, which is formed by the p orbitals of the fluorine atoms. nih.govacs.org
A sharp valence band composed of three filled uranium 5f orbitals. nih.gov
The band gap is located between the occupied and unoccupied U 5f states. nih.gov
The conduction band is formed by the overlap of unoccupied U 5f states with the U 6d states. nih.gov
Different computational approaches yield variations in the calculated band gap. For instance, the PBE0/GTO calculation results in a larger band gap (4.6 eV) compared to the GGA+U/PP-PW approach (2.5 eV). nih.govacs.org The overestimation by PBE0 is attributed to the larger amount of exact exchange in the hybrid functional. nih.govresearchgate.net The GGA+U value is closer to the experimentally estimated optical band gap of approximately 3.0 eV. acs.org
Table 2: Calculated Band Gaps for this compound
| Computational Method | Calculated Band Gap (eV) | Reference |
| PBE0/GTO | 4.6 | nih.gov |
| GGA+U/PP-PW | 2.5 | acs.org |
| Experimental (Optical) | ~3.0 | acs.org |
U 5f Electron Behavior and Correlation Effects
The behavior of the U 5f electrons is a central aspect of the electronic structure of uranium compounds. researchgate.netaip.org In UF₃, these electrons are partially occupied and exhibit strong correlation effects. acs.orgresearchgate.net The DFT+U approach is specifically employed to address the on-site Coulomb interactions of these 5f electrons, which conventional DFT functionals may not adequately describe. acs.orgresearchgate.net
Influence of Basis Sets on Computational Results
The accuracy of computational predictions for actinide compounds like this compound is highly dependent on the chosen theoretical methods and, crucially, the basis sets employed. Basis sets provide the mathematical functions used to construct molecular orbitals, and their selection impacts calculated geometries, reaction energies, and electronic properties.
For uranium and other heavy elements, relativistic effects must be considered. This is often achieved through the use of Relativistic Effective Core Potentials (RECPs), which replace the core electrons with a potential, simplifying calculations while retaining accuracy. A small-core RECP that replaces 60 electrons for the uranium atom is a common choice. scispace.com For the lighter fluorine atoms, various all-electron basis sets are used.
Studies on uranium fluorides have employed a range of basis sets, demonstrating their influence:
Pople-style basis sets , such as 6-31G(d,p), are often used for light atoms. The addition of diffuse functions, denoted by '++' (e.g., 6-31++G(d,p)), has been shown to be critical for accurately describing interactions like hydrogen bonds in systems involving uranium fluoride (B91410) hydrolysis products, significantly affecting the calculated reaction enthalpy. scispace.com
Dunning's correlation-consistent basis sets , like the augmented, correlation-consistent, triple-ζ basis set (aug-cc-pVTZ), offer a systematic way to improve accuracy by increasing the size of the basis set. scispace.comumanitoba.ca For uranium, specialized RECP-associated basis sets like the cc-pVDZ-PP are utilized. nih.gov
Slater-type orbitals (STOs) and Gaussian-type orbitals (GTOs) are the two main types of functions used. A study on the electronic structure of solid UF₃ used both a Gaussian-type orbital basis set with the PBE0 hybrid functional and a plane-wave (PW) basis set with a projector-augmented wave (PAW) pseudopotential (PP) within a GGA+U framework. acs.org The choice influenced the predicted band gap.
Other specialized basis sets, such as the SARC-ZORA-TZVPP and ZORA-def2-TZVP sets, have been benchmarked for uranium compounds, with findings indicating that even robust functionals like PBE0 can overestimate harmonic frequencies. rsc.org
The combination of the chosen functional (e.g., B3LYP, PBE0, PW91) and the basis set determines the computational cost and the reliability of the results. scispace.comscispace.comscirp.org For instance, geometry optimizations of UF₆-molecule dimers have been successfully performed at the MP2/aug-cc-pwCVDZ (for non-uranium atoms) and cc-pVDZ-PP (for uranium) level of theory. nih.gov This highlights the common practice of using mixed basis sets tailored to the different atoms in the molecule.
Table 1: Examples of Basis Sets Used in Computational Studies of Uranium Fluorides
| Compound/System | Method/Functional | Basis Set (Uranium) | Basis Set (Other Atoms) | Property Studied | Reference |
|---|---|---|---|---|---|
| UF₃ (solid) | PBE0 / GGA+U | GTO / PP-PW | GTO / PP-PW | Electronic Density of States, Band Gap | acs.org |
| UF₃ (molecule) | MP2 / DFT | (Not specified) | (Not specified) | Structure, Vibrational Frequencies | scispace.com |
| U₂F₆ | B3LYP | TZP | TZP | Geometry, Vibrational Frequencies | scirp.org |
| UF₆···H₂O | B3LYP | Stuttgart RECP (SDD) | 6-31G(d,p), 6-31++G(d,p) | Reaction Barrier, Enthalpy | scispace.com |
| UF₆-organic dimers | MP2 | cc-pVDZ-PP | aug-cc-pwCVDZ | Binding Energies, Geometries | nih.gov |
| UF₆ | PBE0 | SARC-ZORA-TZVPP | ZORA-def2-TZVP | Harmonic Frequencies | rsc.org |
Theoretical Prediction and Experimental Preclusion of Macroscopic Properties
Preclusion of Ferroelectricity Based on Crystal Structure
Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field. A necessary condition for ferroelectricity is the absence of a center of inversion in the crystal structure (i.e., the structure must be polar). For years, this compound was considered a potential ferroelectric compound based on structural models derived from powder X-ray and neutron diffraction data. nih.govresearchgate.net These early studies presented ambiguities regarding the precise space group of UF₃. acs.orgnih.gov
However, a definitive study utilizing single-crystal X-ray diffraction (SCXRD) for the first time resolved this long-standing ambiguity. nih.govacs.orgnih.gov The research demonstrated that this compound crystallizes in the centrosymmetric trigonal space group P3c1 (No. 165). nih.govresearchgate.netacs.org This space group contains an inversion center, which fundamentally precludes the existence of a polar axis and, therefore, rules out the possibility of ferroelectricity. nih.govnih.gov
The single-crystal analysis was complicated by merohedral twinning, which caused the diffraction data to simulate a higher, incorrect Laue symmetry of 6/mmm, explaining the difficulties in previous assignments from powder data. nih.govresearchgate.net
Complementary quantum chemical calculations provided theoretical support for the experimental findings. nih.govresearchgate.net These density functional theory (DFT) calculations confirmed that the determined P3c1 structure represents a local energetic minimum. researchgate.netacs.org The calculations also investigated the previously proposed polar space group P6₃cm, finding that the centrosymmetric P3c1 structure is more stable, albeit by a small energy margin of approximately 6 kJ/mol. acs.org This combination of definitive experimental evidence and theoretical validation has conclusively precluded the previously predicted ferroelectricity in this compound. nih.gov
Computational Studies of Molecular Geometries and Vibrational Frequencies
Structural and Vibrational Frequencies of the UF₃ Molecule
Computational chemistry provides powerful tools for determining the properties of molecules like UF₃, which can be challenging to study experimentally. scispace.com Theoretical studies using methods such as second-order Møller-Plesset perturbation theory (MP2) and various DFT functionals have been conducted to determine its geometry and vibrational frequencies. scispace.com
Photoelectron spectroscopy studies of UFₓ⁻ anions have provided experimental data that complement theoretical work. For the neutral UF₃ molecule, the U-F symmetric stretching vibrational mode has been resolved from these spectra. researchgate.net Further computational studies using density functional perturbation theory (DFPT) combined with an on-site Coulomb correction (the Hubbard +U approach) have been used to calculate the full phonon normal modes, including their infrared (IR) intensity and Raman activity. researchgate.netosti.govornl.gov
Theoretical calculations indicate that the U-F bond length in the UFₓ series increases as the fluorine coordination number increases. researchgate.net
Table 2: Selected Vibrational Data for Uranium Fluorides
| Compound | Vibrational Mode | Method | Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| UF₃ | U-F Symmetric Stretch | Experiment (PES) | Resolved | researchgate.net |
| UF₃ | Phonon Normal Modes | DFPT+U | Calculated | researchgate.netornl.gov |
| UF₄ | Phonon Spectrum Center | Experiment (Neutron Spec.) | ~242 (30 meV) | researchgate.netornl.gov |
| UF₅ | High-Energy Modes | DFPT+U | ~557-605 (69-75 meV) | researchgate.netornl.gov |
Analysis of Ground and Excited Electronic States
The electronic structure of this compound is complex due to the presence of open-shell 5f orbitals, strong electron correlation, and significant relativistic and spin-orbit coupling effects. researchgate.netacs.org The ground state of the uranium atom is [Xe]5f³6d¹7s², and in UF₃, uranium is in the +3 oxidation state (U³⁺), nominally with a 5f³ electron configuration.
Computational studies have provided key insights into the electronic states of UF₃:
Ground State: Unrestricted open-shell calculations suggest that the ground state of the UF₃ molecule is a triply degenerate state, with the unpaired 5f electrons occupying orbitals such as 5fₓ³, 5fᵧ³, or 5f₂³. scispace.com
Electronic Density of States (DOS): For solid-state UF₃ in its experimentally determined P3c1 structure, the electronic DOS has been calculated. The predicted band gap is highly dependent on the computational method. The GGA+U approach predicts a band gap of 2.5 eV, which is in much better agreement with the experimental estimate of ~3.0 eV than the value of ~4.5 eV predicted by the PBE0 hybrid functional. acs.org
Electron Correlation: Photoelectron spectroscopy of related uranium fluorides has revealed significant multi-electron transitions, which are a direct consequence of the strong electron correlation effects associated with the uranium 5f and 7s electrons. researchgate.net
Spin-Orbit Coupling: A fundamental aspect of uranium chemistry is spin-orbit coupling, which is strong enough to split the 5f orbitals into j=5/2 and j=7/2 manifolds. acs.org This interaction mixes electronic states and must be included in calculations to accurately describe the ground and excited states. acs.orgfsu.edu
The electron affinity of the UF₃ molecule, which corresponds to the energy of its lowest unoccupied molecular orbital (LUMO), has been experimentally measured as 1.09 ± 0.03 eV via photoelectron spectroscopy of the UF₃⁻ anion. researchgate.net This technique directly probes the energy levels of the neutral molecule, providing a benchmark for theoretical calculations of its electronic structure. researchgate.net
Spectroscopic Characterization of Uranium Trifluoride
Absorption and Optical Spectroscopy
Absorption and optical spectroscopy are powerful tools for probing the electronic energy levels of uranium(III) ions within the UF₃ crystal lattice.
Low-Temperature Absorption Spectrum Analysis
The first low-temperature absorption spectrum of a polycrystalline sample of uranium trifluoride was measured at 4.2 K in the 4000–30,000 cm⁻¹ range. researchgate.netresearchgate.net This analysis identified 94 experimental crystal-field levels within the 0–24,116 cm⁻¹ energy range. researchgate.net The low temperature sharpens the absorption bands, allowing for a more precise determination of the energy levels. The spectrum is characterized by groups of sharp lines corresponding to f-f transitions of the U³⁺ ion, which are influenced by the crystalline field of the solid.
Crystal-Field Analysis of Uranium(III)
A crystal-field analysis was performed on the low-temperature absorption spectrum. researchgate.netresearchgate.net The experimental energy levels were fitted to a semi-empirical Hamiltonian that includes both atomic and crystal-field interactions for the C₂ site symmetry of the U³⁺ ion. researchgate.net To improve the accuracy of the crystal-field parameters, the analysis introduced additional freely varied parameters associated with the centroids of the free-ion multiplets. researchgate.net This approach helps to separate the effects of the crystal field from the interelectronic repulsions within the uranium ion. The analysis revealed a significant crystal-field splitting of the SLJ multiplets, the largest observed for uranium(III) in any host, including both polycrystalline samples and U³⁺ doped single crystals. researchgate.netresearchgate.net This large splitting is attributed to the strong interaction between the U³⁺ ion and the surrounding fluoride (B91410) ligands.
Effect of Pressure on Crystalline Spectra
While specific studies on the effect of pressure on the crystalline spectra of UF₃ are not detailed in the provided search results, the principles of such investigations on similar materials like UO₂ can be considered. cdnsciencepub.com Applying external pressure to a crystal lattice alters the interatomic distances, which in turn modifies the crystal-field strength. This would be expected to cause shifts in the observed spectral lines. In the case of UF₃, increasing pressure would decrease the U-F bond lengths, leading to a stronger crystal field and likely a greater splitting of the f-orbital energy levels. This would manifest as a blue shift (shift to higher energy) of the absorption bands.
Photoelectron Spectroscopy (PES) of UF₃⁻ Anions
Photoelectron spectroscopy of the UF₃⁻ anion provides direct information about the electron affinity of the neutral UF₃ molecule and the vibrational frequencies of its ground and excited states. researchgate.net
Vibrationally Resolved Photoelectron Spectra
Vibrationally resolved photoelectron spectra of the UF₃⁻ anion have been obtained. researchgate.net These spectra are produced by detaching an electron from the anion using a laser and measuring the kinetic energy of the ejected electron. accessscience.com The spectra for UF₃⁻ show distinct peaks corresponding to transitions from the ground vibrational state of the anion to various vibrational levels of the neutral molecule. researchgate.net The sharpness of the onset of the spectra taken at 532 nm indicates that the anions were vibrationally cold. researchgate.netresearchgate.net
The photoelectron spectrum of UF₃⁻ reveals a strong band, labeled X, which corresponds to the detachment of an electron from the 7s-based a₁ orbital of the quintet ground state UF₃⁻ anion (U(5f)³(7s)¹ configuration) to form the ground state of neutral UF₃ (U(5f)³(7s)⁰ configuration). researchgate.net A weaker band, labeled A, is attributed to the detachment of an electron from a 5f-based a₁ orbital. researchgate.net
Determination of Electron Affinities
The electron affinity (EA) of a molecule is the energy released when an electron is added to a neutral species in the gaseous phase to form an anion. libretexts.org Using photoelectron spectroscopy, the adiabatic detachment energy (ADE), which is the energy difference between the ground vibrational state of the anion and the ground vibrational state of the neutral molecule, can be measured. This ADE is equivalent to the electron affinity of the neutral molecule. researchgate.net For this compound, the electron affinity has been experimentally determined to be 1.09 ± 0.03 eV. researchgate.netresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for the characterization of uranium compounds, providing insights into their molecular structure and bonding.
Infrared (IR) spectroscopy is a valuable technique for identifying reaction products and intermediates in processes involving uranium fluorides. While experimental IR spectra for pure, isolated this compound (UF₃) are not widely reported, its presence can be inferred during chemical transformations. For instance, in reactions involving the reduction of higher uranium fluorides like uranium hexafluoride (UF₆), IR spectroscopy is used to confirm the consumption of the reactant. google.com The complete disappearance of the characteristic UF₆ absorption bands indicates the reaction has gone to completion, suggesting the formation of lower fluoride products such as UF₃ or uranium tetrafluoride (UF₄). google.com
Theoretical calculations based on density functional perturbation theory (DFPT) have been employed to predict the vibrational properties of UF₃. researchgate.net These calculations help in assigning potential spectral features to the compound. A tentative assignment from an experimental study identified a band at 496 cm⁻¹ as belonging to UF₃. researchgate.net Computational studies predict that UF₃ has 20 IR active modes, with the most intense signals expected at lower frequencies. researchgate.net
Calculated and Observed Infrared Frequencies for UF₃
| Frequency | Source | Notes |
|---|---|---|
| 496 cm⁻¹ | Experimental (tentative) researchgate.net | Tentatively assigned band. |
| 19.8 meV (~160 cm⁻¹) | Calculated (DFPT) researchgate.net | Predicted strongest IR active mode. |
| 25.1 meV (~202 cm⁻¹) | Calculated (DFPT) researchgate.net | Predicted strongest IR active mode. |
| 31.0 meV (~250 cm⁻¹) | Calculated (DFPT) researchgate.net | Predicted strongest IR active mode. |
Raman spectroscopy is a powerful, non-destructive technique used for the structural characterization of actinide compounds, including fluorides. spectroscopyworld.com It is particularly useful for studying materials in various states (solid, liquid, gas) and under extreme conditions, such as high temperatures, making it suitable for applications in nuclear fuel cycle research. spectroscopyworld.comacs.orgclemson.edu The technique provides information on vibrational modes, which are sensitive to crystal structure, coordination environment, and chemical bonding. clemson.edu
For actinide fluorides, Raman spectroscopy helps in identifying different species and their coordination structures in solid-state materials and molten salt mixtures. researchgate.netrsc.org For example, it has been used to characterize various actinide dioxides and fluorides, allowing for the calculation of force constants related to cation-anion stretching and anion-anion repulsion. osti.gov
While experimental Raman spectra specifically for UF₃ are scarce, computational studies have predicted its spectral characteristics. researchgate.netnih.gov Density functional perturbation theory (DFPT) calculations suggest that UF₃ has 20 Raman-active modes that are fairly evenly distributed in frequency between 8 and 55 meV. researchgate.net These theoretical predictions are crucial for identifying UF₃ in multiphase mixtures that may result from UF₆ reduction reactions, where distinguishing between species like UF₃, UF₄, U₂F₉, and UF₅ is essential. researchgate.net The comparison of experimental spectra with simulated spectra for related, well-characterized compounds like UF₄ provides a basis for the identification of UF₃. osti.govresearchgate.net
Calculated Raman-Active Mode Distribution for UF₃
| Frequency Range (meV) | Source | Notes |
|---|---|---|
| 8 - 55 meV | Calculated (DFPT) researchgate.net | The 20 Raman-active modes are predicted to be rather equally distributed in this frequency range. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly valuable for analyzing the surface degradation or transformation of actinide compounds. iaea.orgaip.orgescholarship.org
In the context of uranium fluorides, XPS has been instrumental in identifying the formation of this compound (UF₃) as a surface product. aip.org Studies on uranium tetrafluoride (UF₄) powder have shown that sputtering the surface with argon ions (Ar⁺) can induce a partial reduction of UF₄ to UF₃. aip.orgresearchgate.net This change in the uranium oxidation state from U(IV) to U(III) is clearly observable in the U 4f core-level spectra. aip.orgresearchgate.net
The U 4f₇/₂ binding energy for UF₄ is typically observed around 382.3 eV. researchgate.net Following ion bombardment, a new peak emerges at a lower binding energy of approximately 379 eV, which is assigned to the U(III) state in UF₃. researchgate.net This shift to lower binding energy upon reduction is a characteristic feature in the XPS analysis of actinide compounds. osti.gov The ability to distinguish between different oxidation states makes XPS a crucial tool for analyzing the surface chemistry of uranium materials that may have undergone environmental or induced degradation. escholarship.orgaip.org
Uranium 4f₇/₂ Binding Energies for UF₄ and UF₃
| Compound | Uranium Oxidation State | U 4f₇/₂ Binding Energy (eV) | Source |
|---|---|---|---|
| Uranium Tetrafluoride (UF₄) | U(IV) | ~382.3 | researchgate.net |
| This compound (UF₃) | U(III) | ~379 | researchgate.net |
Reactivity Mechanisms and Thermochemical Behavior of Uranium Trifluoride
Thermal Stability and Disproportionation Reactions
The thermal stability of uranium trifluoride is a key parameter that dictates its handling and processing conditions. While relatively stable under certain conditions, it is prone to disproportionation at elevated temperatures.
In its pure, solid crystalline form and under an inert atmosphere, this compound is stable to temperatures above 1000°C. moltensalt.org However, at sufficiently high temperatures, it undergoes a reversible disproportionation reaction to form uranium tetrafluoride (UF₄) and uranium metal. cdnsciencepub.comosti.gov The reaction is represented by the following equilibrium:
4UF₃ ⇌ 3UF₄ + U cdnsciencepub.com
The stability of this compound is notably diminished when it is dissolved in molten fluoride (B91410) solutions as compared to its solid state. moltensalt.org The disproportionation process can be accelerated by the removal of the more volatile uranium tetrafluoride from the system through sublimation. cdnsciencepub.com
Several factors have a significant impact on the rate and extent of this compound's dissociation.
The primary factor governing the disproportionation of UF₃ is temperature . The reaction is reported to commence at temperatures around 1000°C. cdnsciencepub.com Research has indicated that UF₃ decomposition occurs at temperatures exceeding 1273 K (1000°C). osti.gov
The chemical environment , specifically the composition of the molten salt, plays a critical role. This compound is considerably less stable in molten fluoride solutions, such as those based on lithium fluoride (LiF) and beryllium fluoride (BeF₂), than it is in its pure crystalline form. moltensalt.org To counteract this instability and prevent the resulting uranium metal from reacting with reactor components, a high ratio of uranium tetrafluoride to this compound (UF₄/UF₃) is maintained in the molten salt fuel. moltensalt.orgnrc.gov This high ratio shifts the equilibrium of the disproportionation reaction to the left, suppressing the formation of uranium metal. moltensalt.orgnrc.gov
The presence of other reactants can also influence the dissociation. For instance, during the synthesis of UF₃ by reducing UF₄ with aluminum, the subsequent removal of the aluminum trifluoride byproduct via sublimation can inadvertently drive the disproportionation of UF₃ by removing UF₄ from the system. cdnsciencepub.com
| Factor | Description |
| Temperature | Disproportionation is initiated at approximately 1000°C. cdnsciencepub.com |
| Molten Salt Environment | UF₃ is less stable in molten fluoride salts compared to its solid form. moltensalt.org |
| UF₄/UF₃ Ratio | A high ratio is maintained in molten salt reactors to inhibit disproportionation. moltensalt.orgnrc.gov |
Redox Chemistry in Molten Salt Systems
The redox chemistry of uranium, particularly the equilibrium between its trivalent (U³⁺) and tetravalent (U⁴⁺) states, is a cornerstone of molten salt reactor operation, primarily for controlling corrosion of structural materials.
The electrochemical behavior of the U(IV)/U(III) redox couple has been extensively studied in various molten fluoride salt systems using techniques like cyclic voltammetry. In a molten salt mixture of 77LiF-23ThF₄ (mole %), the electrochemical reduction of U(IV) to U(III) has been found to be qualitatively consistent with a reversible process. iaea.org However, more detailed analysis suggests that the reaction is quasi-reversible, as its characteristics deviate from a purely diffusion-controlled, one-electron transfer process. iaea.org
For accurate and reproducible electrochemical measurements, it is often necessary to work with partially reduced melts containing UF₃ and to ensure the salt is free of electropositive impurities. iaea.orgresearchgate.net In LiF-BeF₂ melts, the reduction of U⁴⁺ ions proceeds in two distinct, reversible, and diffusion-controlled steps: the one-electron reduction to U³⁺, followed by a three-electron reduction to uranium metal. researchgate.net These electrochemical studies are fundamental for developing online monitoring systems to control the chemistry of the fuel salt in real-time. iaea.orgiaea.org
| Molten Salt System | Key Findings on U(IV)/U(III) Redox Couple |
| 77LiF-23ThF₄ | The U(IV)/U(III) reduction is quasi-reversible. iaea.org |
| LiF-BeF₂ | The reduction occurs in two reversible, diffusion-controlled steps. researchgate.net |
The thermodynamic stability of the various fluoride compounds within a molten salt reactor system, dictated by their Gibbs free energies of formation, governs the potential for corrosive halogen exchange reactions. The fluoride salts of the primary constituents, such as LiF and UF₄, are significantly more stable than the fluorides of the transition metals (e.g., chromium, nickel, iron) that compose the structural alloys. nrc.gov This large difference in thermodynamic stability means that corrosion by the pure, uncontaminated salt is thermodynamically unfavorable. nrc.gov
The primary method for controlling corrosion is the management of the salt's redox potential, which is achieved by controlling the UF₄/UF₃ ratio. osti.gov By maintaining this ratio within a specific range, typically between 10 and 150, the fluorine potential of the salt is fixed. zcu.czaip.orgepj-n.org This, in turn, controls the equilibrium between the structural metals and their dissolved fluoride ions, thereby minimizing corrosion. zcu.czaip.org
| Compound | Standard Gibbs Free Energy of Formation (Relative Stability) |
| Alkali Fluorides (e.g., LiF, KF) | Highly Stable (Very Negative ΔGf) nrc.govinl.gov |
| Actinide Fluorides (e.g., UF₄) | Stable (Negative ΔGf) nrc.gov |
| Transition Metal Fluorides (e.g., CrF₂, NiF₂) | Less Stable (Less Negative ΔGf) nrc.govosti.gov |
Interactions with Reactor Materials
The compatibility of the molten fuel salt, containing this compound, with the materials used for the reactor vessel and internal components is a critical aspect of MSR safety and longevity. The primary materials of concern are the structural alloy, typically Hastelloy N, and the neutron moderator, which is usually graphite (B72142). moltensalt.orgzcu.czstanford.edu
The corrosion of Hastelloy N is a key challenge. The rate of corrosion is directly linked to the redox potential of the salt, and therefore, is controlled by the UF₄/UF₃ ratio. zcu.czepj-n.org Experience from the Molten Salt Reactor Experiment (MSRE) demonstrated that with proper chemistry control, the general corrosion of Hastelloy N could be kept to very low levels (less than 5 mm per year at 650°C). aip.org A significant corrosion mechanism is intergranular cracking caused by the fission product tellurium. The susceptibility to this form of attack is also strongly dependent on the salt's redox potential, with lower UF₄/UF₃ ratios (below 80) showing no evidence of this cracking. epj-n.orgosti.gov
For the graphite moderator, which is in direct contact with the fuel salt, the main concern is the potential formation of uranium carbides. This is prevented by keeping the chemical activity of uranium metal in the salt at a very low level, a direct consequence of maintaining a high UF₄/UF₃ ratio to suppress the disproportionation of UF₃. moltensalt.org The operational history of the MSRE showed no evidence of erosion or corrosion of the graphite components, confirming its excellent compatibility with the fluoride salt under reactor conditions. zcu.cz
| Reactor Material | Key Interaction | Control Method |
| Hastelloy N | General corrosion and tellurium-induced intergranular cracking. aip.orgepj-n.org | Maintaining the UF₄/UF₃ ratio within a specified range. zcu.czepj-n.org |
| Graphite | Formation of uranium carbides. moltensalt.org | Suppressing uranium metal activity by controlling the UF₄/UF₃ ratio. moltensalt.org |
Reactivity of this compound with Graphite in Molten Salt Reactors
In the context of Molten Salt Reactors (MSRs), the interaction between the fuel salt and the graphite moderator is a critical factor for reactor stability and longevity. This compound (UF₃) is a component of interest in these systems, although uranium tetrafluoride (UF₄) is generally considered the major uraniferous compound in the fuel. moltensalt.org
This compound is stable under inert atmospheres at high temperatures, but it is known to undergo a disproportionation reaction, particularly at temperatures above 1000°C. moltensalt.org The reaction is as follows:
4UF₃ ⇌ 3UF₄ + U⁰
This equilibrium is significant in MSRs because the production of uranium metal (U⁰) can lead to undesirable reactions. The uranium activity must be kept sufficiently low to prevent reactions with the moderator graphite or alloying with the container metal. moltensalt.org Research conducted for the Molten Salt Reactor Experiment (MSRE) indicated that this compound is considerably less stable in molten fluoride solutions than in its pure state. moltensalt.org While some concentrations of UF₃ can be tolerated in LiF-BeF₂ mixtures, its presence is managed to ensure the equilibrium does not unfavorably shift, thereby maintaining the structural integrity of the graphite moderator and the reactor vessel. moltensalt.org
Further studies on the thermodynamics of equilibria in fused salt systems have examined the balance between uranium tetrafluoride, uranium metal, and this compound. The compatibility of the molten salt with the graphite moderator is a foundational requirement for the feasibility of MSR designs. whiterose.ac.uk
Thermochemical Data and Thermodynamic Modeling
The thermochemical properties of uranium fluorides are essential for modeling and predicting their behavior in nuclear applications. Theoretical and experimental studies have provided valuable data on the entire series of uranium fluoride molecules (UFₙ).
Theoretical Prediction of Thermochemistry for UFₙ Series
Computational chemistry has become a vital tool for understanding the properties of actinide molecules. The thermochemistry and structural properties of the full uranium fluoride series, UFn (where n=1 to 6), have been investigated using methods like hybrid density functional theory (DFT). scispace.com These theoretical studies often employ a relativistic effective core potential for the uranium atom to account for its large number of electrons. scispace.com
Such computational approaches have successfully characterized the geometry and electronic structure of each molecule in the series. scispace.com For this compound (UF₃), theoretical calculations predict its molecular geometry. The details are presented in the table below.
| Parameter | Value |
|---|---|
| Symmetry | C₃ᵥ |
| U-F Bond Length (Å) | 2.073 (PBE0), 2.083 (B3LYP) |
| F-U-F Bond Angle (°) | 107.5 (PBE0), 107.3 (B3LYP) |
Data sourced from a 2004 study using density functional theory. The values represent predictions from two different hybrid functionals (PBE0 and B3LYP). scispace.com
These theoretical studies provide a comprehensive dataset that complements available experimental data, offering confidence in the predicted properties where experimental measurements are challenging. scispace.com
Bond Dissociation Energies and Heats of Formation
Bond dissociation energy (BDE) is a key thermochemical parameter that quantifies the strength of a chemical bond. For the UFn series, BDEs have been both computed theoretically and measured experimentally. scispace.comaip.org The energy required to break the third fluorine bond in the series (F₂U–F) corresponds to the first bond dissociation of UF₃.
Theoretical calculations using DFT have provided a complete set of BDEs for the UFn series. scispace.com These computed values are generally in good agreement with experimental findings. scispace.comaip.org A comparison of theoretical and experimental values for the successive bond dissociation energies of uranium fluorides highlights the accuracy of the computational models. aip.org
| Bond | Theoretical BDE (DFT) | Experimental BDE (Electron Impact) |
|---|---|---|
| F₂U–F | 6.67 | 6.46 ± 0.09 |
| FU–F | 5.47 | 5.92 ± 0.09 |
| U–F | 5.45 | - |
Theoretical data is from DFT calculations scispace.com; experimental data is from electron impact studies aip.org. The F₂U–F bond corresponds to the dissociation of UF₃ into UF₂ and F.
The standard enthalpy of formation (ΔH_f°) is another fundamental thermodynamic property. While extensive calorimetric and theoretical work has been done on uranium compounds like uranium tetrafluoride (UF₄) and uranium hexafluoride (UF₆), specific, well-established values for this compound are less commonly reported in introductory databases. nih.govnist.goviaea.org The focus in many thermodynamic compilations has been on the more stable and technologically prominent uranium fluorides. oecd-nea.org
Advanced Characterization Techniques Applied in Uranium Trifluoride Research
Diffraction Techniques
Diffraction methods are fundamental to determining the atomic arrangement within a crystalline solid. For uranium trifluoride, various diffraction techniques have been employed over the decades, each providing unique insights that have collectively led to a definitive understanding of its structure.
Single-crystal X-ray diffraction stands as the most powerful technique for unambiguously determining crystal structures. For many years, the growth of suitable single crystals of UF₃ remained a significant challenge, hindering a definitive structural solution. aip.org
Recent Breakthroughs and Research Findings: A recent study reported the first successful synthesis of UF₃ single crystals via a gas-phase crystallization method. aip.orgaesj.netresearchgate.net This achievement enabled the resolution of its crystal structure using SCXRD, clarifying ambiguities that persisted from earlier studies based on powder diffraction. aip.orgaesj.netresearchgate.net
The SCXRD analysis was performed on a moisture-sensitive crystal mounted under perfluorinated oil. aip.org Intensity data were recorded using a diffractometer equipped with a microfocus source and monochromatized Mo-Kα radiation. aip.org The investigation revealed that UF₃ crystallizes in the centrosymmetric trigonal space group P3̅c1 (No. 165). aip.orgnih.gov This finding definitively ended previous speculation about its space group that had arisen from powder diffraction data. aip.orgnih.gov
A significant complication in the analysis was the presence of merohedral twinning in the crystals, which mimicked a higher Laue symmetry of 6/mmm. aip.orgresearchgate.net Despite this challenge, the structure was successfully resolved. aip.org The determined structure has the Pearson symbol hP24 and the Wyckoff sequence gfda, and it is isotypic with the tysonite (LaF₃) structure type. aip.orgnih.gov This structural solution, supported by quantum chemical calculations, confirmed a local energetic minimum and, due to the presence of an inversion center, ruled out previously predicted ferroelectricity in the compound. aip.orgaesj.net
| Parameter | Value (at 100 K) |
| Crystal System | Trigonal |
| Space Group | P3̅c1 (No. 165) |
| a (Å) | 7.1510(2) |
| c (Å) | 7.3230(4) |
| Volume (ų) | 324.30(3) |
| Z | 6 |
| Twinning | Merohedral |
| Table 1: Crystallographic data for this compound determined by SCXRD. aip.orgaesj.netnih.gov |
Powder X-ray diffraction is a crucial technique for the routine characterization of polycrystalline materials. In UF₃ research, it is primarily used for phase identification, purity assessment, and refinement of lattice parameters. researchgate.netresearchgate.net For instance, in syntheses of UF₃, PXRD patterns are used to confirm the presence of the desired product and to ensure that contaminants, such as uranium dioxide (UO₂), are below detection limits (typically <2%). researchgate.net
Early structural work on UF₃ relied heavily on PXRD. In 1949, Zachariasen first established that UF₃ is isotypic to tysonite with a small hexagonal lattice. aip.orgnih.gov Subsequent PXRD studies proposed various structural models. aip.org More recent research has utilized high-resolution synchrotron PXRD, which, in conjunction with Rietveld refinement, allows for precise determination of lattice parameters and phase composition. aip.org Even with advanced synchrotron data, the unfavorable ratio of atomic form factors between uranium and fluorine can complicate refinements. aip.org
| Study | Space Group | a (Å) | c (Å) | Temperature |
| Zachariasen (1949) | - | 4.138(3) | 7.333(4) | Room Temp |
| Staritzky (1956) | P6₃/mcm | 7.178 | 7.348 | Room Temp |
| Sachs et al. (2025) (PXRD) | P3̅c1 | 7.1798(1) | 7.3524(1) | 298 K |
| Sachs et al. (2025) (SCXRD) | P3̅c1 | 7.1510(2) | 7.3230(4) | 100 K |
| Table 2: Comparison of UF₃ lattice parameters from various X-ray diffraction studies. aip.orgnih.gov Note: Zachariasen's cell is related to the others by a/√3. aip.org |
Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for determining the positions of light elements in the presence of heavy ones. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei, making the technique highly sensitive to elements like fluorine, even when bonded to a heavy element like uranium. aip.org
The history of UF₃ structural analysis highlights the importance of neutron diffraction. aip.org While early X-ray studies correctly placed the heavy uranium atoms, a 1967 neutron powder diffraction study by Laveissière was instrumental in correcting the proposed positions of the fluorine atoms within the crystal lattice. aip.org This work demonstrated that an earlier structural model proposed by Staritsky was incorrect regarding the fluorine atom arrangement. aip.org However, even with neutron diffraction data, the definitive space group of UF₃ remained ambiguous until the recent advent of single-crystal X-ray diffraction studies. aip.orgnih.gov
Electron diffraction is a technique used to study the structure of materials, often applied to nanoscale samples or surfaces. A review of available scientific literature indicates a lack of published research applying electron diffraction techniques to the study of this compound. Studies using this method have been conducted on other uranium fluorides, such as gaseous uranium tetrafluoride (UF₄), but data specific to UF₃ is not present in the surveyed research. osti.gov
Neutron Diffraction
Spectroscopic Techniques
Spectroscopic methods probe the electronic structure of materials by measuring the interaction of electromagnetic radiation with the sample. These techniques provide information that is complementary to the structural data obtained from diffraction.
X-ray Photoelectron Spectroscopy (XPS), a key type of PES, is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface.
While dedicated XPS studies on pure, bulk UF₃ are not widely reported, the compound has been identified and studied as a surface species on other uranium compounds. researchgate.net Specifically, research on uranium tetrafluoride (UF₄) powder has shown that the surface can be partially reduced to this compound when subjected to argon ion (Ar⁺) sputtering. researchgate.net Sputtering is a common procedure used in XPS to clean surface contaminants and perform depth profiling. The observation of UF₃ in these experiments is a direct result of this analytical process. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Microscopic Techniques
Microscopic techniques are vital for understanding the physical characteristics of this compound, such as its particle size, shape, and surface topography.
Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.
SEM is extensively used to investigate the morphology of uranium compounds, including various uranium fluorides and their precursors. inmm.orgrsc.orgresearchgate.net For instance, studies have used SEM to characterize the particle morphology of UF₄ produced via different synthetic routes, revealing details about particle size and shape. inmm.org Researchers have successfully synthesized UF₄ microrods and have used SEM to confirm that the rodlike morphology of the UO₂ starting material is retained after fluorination. rsc.orgresearchgate.net
SEM instruments are often equipped with an Energy Dispersive X-ray (EDX or EDS) detector, which allows for qualitative and quantitative elemental analysis of the sample. cambridge.orglanl.gov This combination (SEM-EDX) is powerful for linking morphology to composition, for example, by confirming that observed particles are composed primarily of uranium and fluorine. cambridge.org For UF₃ analysis, SEM would be essential for visualizing the material's microstructure, assessing particle size distributions, and observing any textural changes resulting from different synthesis or handling conditions.
Table 2: Applications of Microscopic and Spectroscopic Techniques in Uranium Fluoride (B91410) Analysis
| Technique | Information Obtained | Relevance to UF₃ Research | Reference |
|---|---|---|---|
| SIMS | Surface elemental and isotopic composition, depth profiling. | Detecting U-F species, impurities, and isotopic ratios; analyzing surface layers. | nih.govcambridge.org |
| Raman Spectroscopy | Chemical structure, phase, and vibrational modes. | Structural identification and differentiation from other uranium fluorides (e.g., UF₄). | researchgate.net |
| FTIR Spectroscopy | In-situ monitoring of chemical reactions, identification of functional groups. | Real-time tracking of UF₃ synthesis or conversion reactions. | swansea.ac.ukiaea.org |
| ICP-MS | High-precision isotopic ratios and trace elemental impurity analysis. | Verifying isotopic composition and assessing chemical purity. | thermofisher.comresearchgate.net |
| SEM | Surface morphology, particle size, and texture. | Characterizing the physical form and microstructure of UF₃ powders or films. | inmm.orgrsc.org |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) stands as a principal technique for determining the structural characteristics of materials at a microscopic level. It is particularly effective for analyzing features such as crystal structure, interfaces, and defects. unlv.edu This high-resolution imaging service is capable of characterizing a wide array of materials, including ceramics, metals, and radioactive substances, with resolutions reaching the atomic scale. unlv.edu
While TEM is a powerful tool for the study of nuclear materials, specific research detailing the extensive use of TEM for the microstructural investigation of this compound is not widely documented in available literature. However, related studies demonstrate its utility in the broader field of uranium compounds. For instance, TEM has been successfully employed to investigate the microstructures of uranium nitrides (UN₂, U₂N₃, and UN) that were synthesized using uranium tetrafluoride (UF₄) as a starting material. unlv.edu This research underscores the potential of TEM to elucidate the morphology and internal structure of uranium-based compounds like UF₃.
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in determining the thermodynamic properties and phase behavior of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) is a key thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. numberanalytics.com This method is applied to determine the temperatures and enthalpies of phase transitions. sci-hub.se
In the study of this compound, DSC has been used to obtain phase transition temperatures for binary systems relevant to molten salt reactors, such as (LiF + UF₃) and (NaF + UF₃). researchgate.net Researchers conducted experimental investigations using DSC to measure phase transition temperatures for mixtures containing up to 60 mol% of UF₃. researchgate.net A significant challenge noted in these high-temperature studies is the disproportionation of UF₃ into uranium tetrafluoride (UF₄) and uranium metal, which affects the measured transition temperatures, particularly in the (LiF + UF₃) system. researchgate.net To address the reactive nature of fluoride salts at high temperatures, a specialized and affordable crucible design was developed and qualified for DSC measurements up to 1200°C. researchgate.net
Table 1: Key Research Findings from DSC Analysis of UF₃ Systems
| Parameter | Finding | Citation |
| Technique | Differential Scanning Calorimetry (DSC) | researchgate.net |
| Systems Studied | (LiF + UF₃) and (NaF + UF₃) | researchgate.net |
| Primary Measurement | Phase transition temperatures | researchgate.net |
| High-Temperature Behavior | UF₃ undergoes disproportionation to UF₄ and Uranium metal. | researchgate.net |
| Experimental Challenge | The disproportionation of UF₃ had a significant impact on the transition temperatures in the (LiF + UF₃) system. | researchgate.net |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the composition and structure of a sample.
Investigations into the behavior of this compound upon heating have been conducted using mass spectrometry. osti.gov These studies are crucial for understanding the compound's thermal stability and vapor composition. In one such investigation, a sample of pure (99%) this compound was heated in a mass spectrometer to analyze the resulting vapor. osti.gov
The research found that upon heating, this compound dissociates to produce uranium tetrafluoride (UF₄) and uranium metal. osti.gov The mass spectrometer did not detect gaseous UF₃ molecules at temperatures up to 750°C. Instead, the primary ion species observed in the vapor phase corresponded to those derived from uranium tetrafluoride. The study noted that even UF₃ samples prepared via the reduction of UF₄ with uranium metal showed evidence of higher valent uranium compounds, which gave rise to UF₅⁺ ions upon heating. osti.gov This indicates that the thermal decomposition of UF₃ is a key characteristic of its high-temperature behavior. osti.gov
Table 2: Summary of Mass Spectrometer Findings for Heated UF₃
| Observation | Details | Citation |
| Heating Temperature | Up to 750°C in the mass spectrometer | osti.gov |
| Primary Process | Dissociation of UF₃ into UF₄ and Uranium metal | osti.gov |
| Gaseous UF₃ | Not detected in the vapor phase | osti.gov |
| Observed Ions | The major ion current detected was UF₃⁺, which is a fragment from the ionization of UF₄ vapor. A larger ion current at the mass position for UF₄⁺ than at UF₃⁺ was also noted. | osti.gov |
| Impurity Effect | Evidence of higher valent uranium compounds giving rise to UF₅⁺ ions was observed. | osti.gov |
Applications of Uranium Trifluoride Research in Nuclear Energy and Materials Science
Molten Salt Reactor (MSR) Fuel Chemistry
In the development of Molten Salt Reactors (MSRs), the chemistry of the fuel salt is a critical area of investigation. MSRs utilize a liquid fuel, typically a mixture of fluoride (B91410) salts, that also functions as the primary coolant. world-nuclear.org While uranium tetrafluoride (UF₄) is the principal uranium compound in most MSR fuel concepts, uranium trifluoride plays a crucial, albeit more subtle, role in the chemistry and performance of the fuel salt. world-nuclear.orgnrc.gov
The primary role of this compound in molten salt fuel is to control the redox potential of the salt mixture. The ratio of UF₄ to UF₃ (the U⁴⁺/U³⁺ ratio) is a key parameter for maintaining the chemical stability of the fuel and ensuring compatibility with the structural materials of the reactor. In a typical MSR, the fuel salt is in contact with moderator materials like graphite (B72142) and metallic alloys for the reactor vessel and piping. An overly oxidizing salt can lead to corrosion of these materials, while an overly reducing salt can lead to the precipitation of uranium metal. By carefully controlling the UF₄/UF₃ ratio, a specific electrochemical window can be maintained, minimizing corrosion and preventing undesirable precipitation.
Research for advanced MSR concepts, such as the Molten Salt Fast Reactor (MSFR), explicitly includes UF₃ in the fuel composition. For example, the SALIENT-03 irradiation experiment studied a fuel salt with a composition of 75.0 ⁷LiF-18.7ThF₄-6.0UF₄/UF₃-0.3PuF₃. mdpi.com In this research, the UF₄/UF₃ ratio was a parameter to be adjusted during the experimental campaign, highlighting its importance in reactor performance studies. mdpi.com A new method for synthesizing UF₃, based on the reduction of UF₄ with a diluted hydrogen-argon gas mixture, was developed specifically for creating these fuel compositions. mdpi.com
Below is a table showing examples of MSR fuel salt compositions, including those where UF₃ is a component.
| Reactor/Experiment | Fuel Salt Composition (mol. %) | Role of Uranium Fluorides |
| Molten Salt Reactor Experiment (MSRE) | 65 ⁷LiF - 29.1 BeF₂ - 5 ZrF₄ - 0.9 UF₄ | UF₄ served as the primary fissile material. egeneration.org |
| Molten Salt Breeder Reactor (MSBR) Design | 72 ⁷LiF - 16 BeF₂ - 12 ThF₄ - 0.4 UF₄ | UF₄ was the fissile component in a thorium breeder cycle. world-nuclear.org |
| SALIENT-03 Experiment (for MSFR) | 75.0 ⁷LiF - 18.7 ThF₄ - 6.0 UF₄/UF₃ - 0.3 PuF₃ | UF₄ is the primary fissile material, while the UF₄/UF₃ ratio is controlled to manage redox potential. mdpi.com |
| Abilene Christian University MSRR Design | 63 LiF - 32 BeF₂ - 5 UF₄ | UF₄ is the fissile fuel component; UF₃ is listed as a relevant compound for fuel qualification. nrc.gov |
The presence of UF₃ and the control of the U⁴⁺/U³⁺ ratio are integral to in-situ fuel salt purification and the management of fission products. During reactor operation, fission creates a wide range of new elements within the salt. Some of these, particularly noble metals, are insoluble in the salt and can plate out on surfaces, while others form stable or volatile fluorides. anl.gov
The redox state of the salt, managed by the UF₄/UF₃ buffer, influences the chemical form of fission products. This is crucial for online reprocessing schemes where fission products are continuously removed. For instance, the separation of uranium from fission products can be achieved through fluorination, where UF₄ is converted to volatile uranium hexafluoride (UF₆), leaving less volatile fission product fluorides behind in the salt. world-nuclear.org The subsequent reconversion of UF₆ back to UF₄ for reuse in the reactor can be performed by reduction with hydrogen. The chemistry of this reduction process involves intermediate uranium fluorides, and maintaining a controlled redox environment, where UF₃ is stable, is part of ensuring the uranium returns to the desired oxidation state in the salt.
Furthermore, maintaining a slightly reducing condition, indicated by the presence of UF₃, helps to keep certain corrosive fission products (like tellurium) in a less aggressive reduced state, protecting the reactor's structural materials.
Fuel qualification is the process of demonstrating that the fuel can perform safely and predictably under all operating and accident conditions. For MSRs, this involves a thorough understanding of the thermophysical and chemical properties of the fuel salt. nrc.gov The presence of UF₃, and more broadly the UF₄/UF₃ ratio, affects several properties relevant to qualification, including the salt's corrosivity (B1173158) and the chemical state of dissolved materials. nrc.govanl.gov
Fuel Salt Purification and Fission Product Management
Nuclear Fuel Cycle Technologies
The nuclear fuel cycle encompasses all stages from mining uranium to disposing of nuclear waste. This compound appears as an important compound in specific areas of this cycle.
Uranium tetrafluoride (UF₄) is widely recognized as a key intermediate in the production of both uranium metal and uranium hexafluoride (UF₆), the latter being used for uranium enrichment. iaea.orgiaea.orgolisystems.com this compound is closely related and can be formed during the production of UF₄ or in subsequent processing steps.
For instance, some processes for producing UF₄ involve the reduction of uranyl solutions. google.com While the final product is typically UF₄, the formation of U(III) species can occur under certain reducing conditions. More directly, UF₃ can be synthesized from UF₄. mdpi.com One established method involves the reduction of uranium tetrafluoride by uranium metal. mdpi.com Another is the reduction of UF₄ using hydrogen. mdpi.com
The significance of UF₃ as an intermediate is particularly relevant in pyroprocessing, a high-temperature method for recycling used nuclear fuel. In these non-aqueous processes, actinide fluorides are common chemical forms. digitellinc.com The reduction of UF₄ to uranium metal, a key step in producing fresh fuel, can proceed through the formation of UF₃. Understanding the thermodynamics and kinetics of the UF₄-UF₃-U system is therefore essential for optimizing these fuel cycle technologies.
Fundamental Actinide Chemistry Research
The study of actinides like uranium is a vital area of scientific research due to their importance in nuclear energy and their unique chemical properties, which are governed by the behavior of 5f electrons. researchgate.netnumberanalytics.com this compound is a valuable compound for fundamental research because it allows scientists to study uranium in its trivalent (+3) oxidation state.
Research in this area includes the synthesis of novel actinide compounds and the investigation of their electronic structure and bonding. pnas.orgnih.gov For example, studies have reported the formation of UF₃ as a product during reactions of laser-ablated uranium atoms with certain fluorine-containing molecules. pnas.org In other synthetic chemistry research, attempts to create mixed halide uranium compounds sometimes yield UF₃ or UF₄ as stable products, providing insight into the relative stability of different uranium oxidation states and coordination environments. le.ac.uk
By studying the properties of relatively simple binary compounds like UF₃, scientists can benchmark theoretical models that predict the behavior of more complex actinide systems. This fundamental understanding is crucial for advancing nuclear technology, from designing more efficient fuels and reactors to developing safer methods for managing nuclear waste. researchgate.net
Benchmarking Computational Methods for Actinide Systems
The accurate theoretical modeling of actinide compounds is notoriously challenging due to the complex interplay of relativistic effects and strong electron correlation in their 5f orbitals. Computational methods, particularly Density Functional Theory (DFT), are indispensable tools, but their reliability must be rigorously validated against experimental data. This compound has emerged as an important benchmark for these methods.
Recent research on the crystal structure of UF₃ has provided a valuable opportunity to test and compare different DFT approaches. In a study that resolved long-standing ambiguities about its crystal structure, researchers utilized both hybrid functional (PBE0) and GGA+U (Generalized Gradient Approximation with a Hubbard-U correction) methods to perform structure optimizations. nih.gov The results of these calculations were then compared with single-crystal X-ray diffraction (SCXRD) data.
The lattice parameters obtained from the DFT calculations at 0 K showed a deviation of less than 0.2% from the experimental results at room temperature, demonstrating the accuracy of these computational approaches in predicting structural properties. nih.gov However, the study also highlighted the differences in the predictive power of various functionals for electronic properties. For instance, the PBE0 functional overestimated the optical band gap by approximately 50%, whereas the GGA+U approach, with the Hubbard-U parameter determined from linear response theory, yielded a band gap of 2.5 eV, which is much closer to the spectroscopic results of approximately 3.0 eV. nih.gov
This type of comparative study is crucial for the broader field of actinide chemistry. By benchmarking computational methods against well-characterized systems like UF₃, scientists can refine their theoretical models, leading to more reliable predictions of the properties of other complex actinide-bearing materials that are difficult or hazardous to study experimentally. nih.govresearchgate.net The DFT+U approach, in particular, has been shown to significantly improve the description of reaction enthalpies for uranium compounds. researchgate.net
| Property | Experimental Value | DFT (PBE0) | DFT (GGA+U) |
|---|---|---|---|
| Lattice Parameter 'a' (Å) | 7.1510(2) at 100 K | ~0.2% deviation | ~0.2% deviation |
| Lattice Parameter 'c' (Å) | 7.3230(4) at 100 K | ~0.2% deviation | ~0.2% deviation |
| Optical Band Gap (eV) | ~3.0 | ~4.5 | 2.5 |
Understanding Complex Electronic Structures of Actinides
The chemistry of actinides is largely dictated by the behavior of their 5f electrons, which can exhibit both localized and itinerant (delocalized) characteristics. Understanding this duality is fundamental to predicting the chemical bonding, magnetic properties, and reactivity of these elements. Studies on this compound contribute significantly to this fundamental understanding.
Computational investigations into UF₃ have helped to elucidate its electronic structure. The calculations performed using DFT methods model the U 5f³ state and its coupling. nih.gov Such calculations often converge to metastable electronic states, requiring careful analysis to identify the true electronic ground state. nih.govresearchgate.net This exploration of the complex landscape of electronic states in compounds like UF₃ and the more extensively studied uranium tetrafluoride (UF₄) is critical. researchgate.net
For instance, in solid UF₄, it has been shown that approximately one 5f electron per uranium atom participates directly in chemical bond formation and is delocalized within the outer valence molecular orbitals, while the other 5f electrons remain localized. aps.orgmsu.ru This direct participation of 5f electrons in bonding is a key feature of actinide chemistry. aps.org The insights gained from studying the electronic configuration of UF₃, including the influence of the crystal field and spin-orbit coupling, provide a clearer picture of the transition from itinerant to localized electron behavior across the actinide series. This knowledge is essential for accurately describing the physics and chemistry of materials relevant to next-generation nuclear fuels and novel superconductors. researchgate.net
| Compound | Uranium Oxidation State | 5f Electron Behavior | Significance |
|---|---|---|---|
| This compound (UF₃) | U³⁺ | Modeled with 5f³ configuration, contributing to complex electronic states. | Provides a benchmark for understanding 5f electron correlation and crystal field effects. |
| Uranium Tetrafluoride (UF₄) | U⁴⁺ | ~1 delocalized 5f electron in bonding, other 5f electrons are localized. | Demonstrates the dual nature of 5f electrons in actinides. |
Advanced Materials Discovery and Design Leveraging Actinide Chemistry
The fundamental knowledge gleaned from the study of this compound and related actinide compounds directly informs the discovery and design of advanced materials with tailored properties. While UF₃ itself may not be the end-product material, the understanding of its synthesis, structure, and electronic properties provides a foundation for developing novel materials for nuclear and other high-technology applications.
Research into the synthesis of uranium fluoride micromaterials is a prime example of this connection. frontiersin.orgfrontiersin.org Novel chemical transformation methods are being developed to produce uranium fluoride microstructures, such as microrods and microplates, with controlled morphologies. frontiersin.orgunlv.edursc.org These techniques often involve the fluorination of uranium oxides to produce uranium fluorides, including UF₄ and potentially intermediates related to UF₃. frontiersin.orgrsc.org The ability to control the size and shape of these materials opens up possibilities for creating new nuclear fuels with enhanced performance, such as improved gas retention, and target materials for medical isotope production with specific release rates. unlv.edu
Furthermore, this compound is a key compound in certain proposed nuclear fuel cycles and reprocessing schemes. For example, it can be formed in molten salt reactors through the reduction of uranium tetrafluoride. oecd-nea.org A thorough understanding of its behavior in such environments is crucial for the design and safe operation of these advanced reactor concepts. The development of new synthesis methods for UF₃, such as the reduction of UF₄ with hydrogen gas, is also an active area of research aimed at producing high-purity materials for these applications. mdpi.com The chemistry of UF₃ is therefore not just a matter of academic interest but a practical necessity for advancing next-generation nuclear energy systems.
Q & A
Q. What are the established methods for synthesizing uranium trifluoride (UF₃) in laboratory settings?
UF₃ is typically synthesized via direct fluorination of uranium metal or uranium oxides under controlled conditions. For example:
- Metathesis reactions : Reacting uranium tetrachloride (UCl₄) with anhydrous hydrogen fluoride (HF) at elevated temperatures (300–500°C) in an inert atmosphere .
- Gas-phase fluorination : Exposing uranium metal to fluorine gas (F₂) at moderate temperatures (~400°C), followed by purification via vacuum sublimation to isolate UF₃ . Critical methodological considerations include strict moisture control, use of corrosion-resistant reactors (e.g., nickel alloys), and real-time monitoring using mass spectrometry to track reaction progress.
Q. How can researchers characterize the structural and electronic properties of UF₃?
Key techniques include:
- X-ray diffraction (XRD) : Resolves crystal structure (e.g., orthorhombic or hexagonal phases) and lattice parameters. Reference data from neutron diffraction studies (e.g., α-UF₅ structural analogs) can guide phase identification .
- X-ray photoelectron spectroscopy (XPS) : Determines uranium oxidation states (U³⁺ in UF₃) and ligand bonding via U 4f core-level shifts .
- Magnetic susceptibility measurements : Quantifies paramagnetic behavior using SQUID magnetometry (2–300 K range), with comparisons to historical data (e.g., 1967 study showing χ values of ~1.5×10⁻³ emu/mol at 300 K) .
Q. What are the primary challenges in ensuring the purity of UF₃ samples?
- Oxidation risks : UF₃ is prone to oxidation to UF₄ or UO₂F₂. Purity is maintained using gloveboxes with <1 ppm O₂/H₂O and post-synthesis annealing in fluorine atmospheres .
- Impurity detection : Combustion analysis (for residual carbon/oxygen) and inductively coupled plasma mass spectrometry (ICP-MS) for trace metallic contaminants .
Advanced Research Questions
Q. How can contradictions in reported magnetic susceptibility data for UF₃ be resolved?
Discrepancies in historical data (e.g., variations in χ values across studies) may arise from:
- Sample purity : Impurities like UF₄ or oxides alter magnetic responses. Replicate measurements using modern purification techniques (e.g., zone refining) .
- Experimental conditions : Standardize temperature ranges (e.g., 2–300 K) and field strengths (e.g., 0.1–1 T) to enable direct comparisons. Use first-principles calculations (DFT) to correlate observed χ with electronic structure .
Q. What methodological approaches are used to analyze UF₃’s vibrational spectra?
- Infrared (IR) and Raman spectroscopy : Identify U-F stretching modes (e.g., 300–400 cm⁻¹ range). Compare with computational models (e.g., density functional theory) to assign peaks and detect anomalous lattice dynamics .
- Temperature-dependent studies : Resolve phase transitions (e.g., α→β structural shifts) by tracking mode splitting or intensity changes below 100 K .
Q. How can researchers assess UF₃’s reactivity and environmental stability?
- Thermogravimetric analysis (TGA) : Measure decomposition kinetics in air/moisture (e.g., UF₃ → UO₂F₂ + HF). Use controlled humidity chambers to simulate environmental conditions .
- Surface passivation : Test coatings (e.g., fluoropolymer layers) to inhibit hydrolysis. Characterize using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) .
Q. What strategies address discrepancies in UF₃’s thermodynamic data (e.g., enthalpy of formation)?
- Calorimetric validation : Repeat high-temperature oxide melt solution calorimetry with modern instrumentation to reduce historical measurement errors .
- Computational benchmarking : Compare experimental ΔHf values with results from coupled-cluster (CCSD-T) or multireference methods to identify systematic biases .
Methodological Best Practices
- Reproducibility : Document synthesis parameters (e.g., gas flow rates, temperature gradients) in supplemental materials per journal guidelines .
- Data triangulation : Combine XRD, spectroscopy, and magnetometry to cross-validate findings .
- Ethical handling : Follow protocols for radioactive material disposal and fume hood safety (ANSI/ANS standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
